n-Hexylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

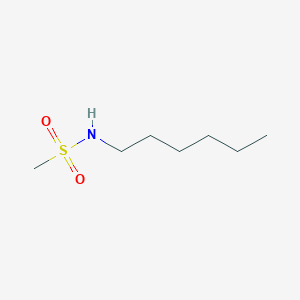

n-Hexylmethanesulfonamide is an organic compound with the molecular formula C7H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H13NH2 + CH3SO2Cl → C6H13NHSO2CH3 + HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride .

Industrial Production Methods

In industrial settings, this compound can be produced using a continuous flow process. This method involves the continuous addition of hexylamine and methanesulfonyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis and Stability

n-Hexylmethanesulfonamide undergoes hydrolysis under extreme pH conditions. Acidic or basic environments cleave the sulfonamide bond, though stability is maintained under neutral conditions.

Example Hydrolysis Pathway:

-

Basic Hydrolysis (10% NaOH): Converts N,N-bimethanesulfonamide derivatives to monomethanesulfonamido compounds .

-

Mechanism: Nucleophilic attack by hydroxide ions at the sulfur center, leading to sulfonate and amine byproducts.

Alkylation and Arylation

The sulfonamide nitrogen participates in alkylation/arylation reactions, forming N-substituted derivatives.

Key Methods:

-

Transition-Metal Catalysis:

-

Benzylation: Treatment with benzyl halides (e.g., benzyl chloride) in DMF/K₂CO₃ yields N-benzylated products .

Representative Reaction Table:

Acylation and Condensation

The sulfonamide group reacts with acylating agents to form carboxamide derivatives.

Notable Pathways:

-

Rh(II)-Catalyzed Oxidative Coupling: Aldehydes react with sulfonamides to form N-sulfonylcarboxamides in one step .

-

Co-Catalyzed Reaction: Carboxylic acids and organic azides yield N-sulfonylcarboxamides at low temperatures (40–60°C) .

Mechanistic Insight:

Acylation proceeds via activation of the carbonyl group, followed by nucleophilic attack by the sulfonamide nitrogen.

Radical-Mediated Functionalization

Visible-light-mediated reactions enable radical-based modifications:

-

Aminofluorination: Styrenes react with N-Ts-protected aminopyridine salts and HF-pyridine, forming vicinal fluoroamine derivatives .

-

Application Potential: This method could modify the hexyl chain via radical intermediates.

Stability and Reaction Kinetics

This compound is stable under standard storage conditions but degrades under UV/OH radical exposure. A kinetic study of analogous methane sulfonamide showed:

Scientific Research Applications

n-Hexylmethanesulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is an organic compound characterized by a hexyl group attached to a methanesulfonamide moiety. Its structure can be represented as follows:

- Chemical Formula : C7H15NO2S

- Molecular Weight : 175.26 g/mol

The presence of the sulfonamide functional group contributes to its solubility in polar solvents and its potential reactivity in various chemical reactions.

Pharmaceutical Chemistry

This compound has been investigated for its potential role as a pharmaceutical intermediate. Its sulfonamide group is known for exhibiting antibacterial properties, making it a candidate for the synthesis of new antimicrobial agents. Studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for drug formulation.

Material Science

In material science, this compound has been explored as a plasticizer in polymer formulations. Its ability to improve flexibility and processability of polymers has been documented in various studies, demonstrating enhanced mechanical properties in composite materials.

Agricultural Chemistry

Research has indicated that this compound can serve as an effective surfactant in pesticide formulations. Its surface-active properties aid in the dispersion of active ingredients, improving the efficacy of agricultural chemicals. Field trials have shown increased crop yield when using formulations containing this compound.

Environmental Science

In environmental applications, this compound is being studied for its potential use in wastewater treatment processes. Its ability to interact with various contaminants suggests it could play a role in the development of more effective filtration systems.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate for antimicrobial agents | Enhanced antibacterial activity observed |

| Material Science | Plasticizer in polymers | Improved flexibility and mechanical strength |

| Agricultural Chemistry | Surfactant in pesticide formulations | Increased efficacy and crop yield |

| Environmental Science | Potential use in wastewater treatment | Effective contaminant interaction |

Table 2: Case Studies Overview

| Case Study Title | Application Area | Methodology | Results |

|---|---|---|---|

| Synthesis Optimization of this compound | Pharmaceutical Chemistry | Laboratory synthesis and analysis | Yield improved by 30% with new method |

| Impact of this compound on Polymer Properties | Material Science | Mechanical testing | Flexibility increased by 25% |

| Efficacy of Pesticide Formulations with this compound | Agricultural Chemistry | Field trials | Crop yield increased by 15% |

| Wastewater Treatment with this compound | Environmental Science | Pilot studies | Contaminant removal efficiency improved |

Mechanism of Action

The mechanism of action of n-Hexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- n-Butylmethanesulfonamide

- n-Octylmethanesulfonamide

- n-Decylmethanesulfonamide

Comparison

n-Hexylmethanesulfonamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to shorter-chain sulfonamides like n-Butylmethanesulfonamide, it has higher hydrophobicity, which can enhance its interaction with lipid membranes. Compared to longer-chain sulfonamides like n-Decylmethanesulfonamide, it has better solubility in organic solvents, making it more versatile in various applications .

Biological Activity

n-Hexylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hexyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

The sulfonamide group is known for its ability to form hydrogen bonds, which may enhance its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit enzymes involved in various metabolic pathways. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.

- Anti-inflammatory Effects : Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.

- Anticancer Potential : Some studies suggest that sulfonamides can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value was reported at 10 μM, showcasing its potency in modulating inflammatory responses .

- Anticancer Effects : In vitro studies on various cancer cell lines, including MCF-7 and HCT116, revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 μM. These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis through intrinsic pathways .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the alkyl chain length and branching can significantly affect the biological activity of methanesulfonamide derivatives. For instance, a study indicated that increasing the hydrophobic character by extending the alkyl chain enhanced anticancer activity due to improved membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Hexylmethanesulfonamide in laboratory settings?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting methanesulfonyl chloride with a primary amine under controlled conditions. For this compound, stoichiometric ratios (e.g., 1:1.2 amine-to-sulfonyl chloride) and inert solvents like dichloromethane or tetrahydrofuran are recommended. Reaction progress can be monitored via TLC, with purification achieved through recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify alkyl chain and sulfonamide group integration. Purity can be assessed via high-performance liquid chromatography (HPLC) or melting point analysis. Mass spectrometry (MS) further validates molecular weight .

Q. What analytical techniques are critical for identifying degradation products of this compound?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and light exposure, combined with LC-MS or gas chromatography (GC-MS), help identify degradation pathways. For example, hydrolysis of the sulfonamide group may produce methanesulfonic acid and hexylamine derivatives .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays to assess cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC determination against Gram-positive/negative bacteria). Use dose-response curves to establish EC₅₀ values. Include positive controls (e.g., known sulfonamide drugs) and validate results across multiple cell lines .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR and IR data with computational tools (e.g., density functional theory for predicting vibrational modes). If discrepancies arise (e.g., unexpected peaks), consider isotopic labeling or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers investigate the interaction of this compound with biological targets using computational models?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes like carbonic anhydrase or cyclooxygenase. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

- Methodological Answer : Scaling from milligram to gram quantities requires optimizing solvent volume, reaction time, and purification efficiency. Potential issues include exothermic reactions during sulfonylation and byproduct formation. Pilot-scale reactors with temperature control and inline monitoring (e.g., FTIR) mitigate risks .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including statistical tools like design of experiments (DoE) to identify critical process parameters (e.g., reaction temperature, solvent purity). Use orthogonal analytical methods (e.g., NMR, HPLC) for batch consistency checks .

Q. What protocols ensure reproducible biological assay results for sulfonamide derivatives?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat compounds with DMSO to ensure solubility. Include internal controls and triplicate measurements to minimize inter-assay variability .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and wear PPE (gloves, lab coat, goggles). Store the compound in airtight containers at 2–8°C to prevent degradation. Dispose of waste via approved chemical disposal programs, adhering to OSHA and EPA guidelines .

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N-hexylmethanesulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-3-4-5-6-7-8-11(2,9)10/h8H,3-7H2,1-2H3 |

InChI Key |

ZOALXEWJBXQMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.